6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
Description
6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a pyrimidine derivative with a chloro substituent at position 6, a methylsulfonyl group at position 2, and a carboxamide group at position 4. The methylsulfonyl group acts as a strong electron-withdrawing moiety, influencing reactivity and electronic distribution, while the carboxamide enhances hydrogen-bonding capabilities, critical for biological interactions .
Properties
CAS No. |
7251-25-4 |
|---|---|
Molecular Formula |
C6H6ClN3O3S |
Molecular Weight |
235.65 g/mol |
IUPAC Name |
6-chloro-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H6ClN3O3S/c1-14(12,13)6-9-3(5(8)11)2-4(7)10-6/h2H,1H3,(H2,8,11) |
InChI Key |
QZZSWIZEGJFXRP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves the chlorination of pyrimidine derivatives followed by the introduction of the methylsulfonyl group. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-chloro group undergoes displacement reactions with amines and alkoxides. Key findings include:
Table 1: Substitution Reactions at the 6-Position
-
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, with the electron-withdrawing methylsulfonyl and carboxamide groups activating the pyrimidine ring for attack .
Hydrolysis and Oxidation
The methylsulfonyl group resists hydrolysis under standard conditions, but the carboxamide can be hydrolyzed to carboxylic acid under extreme basic or acidic conditions:
Table 2: Hydrolysis Studies
Amide Coupling and Functionalization
The carboxamide group participates in coupling reactions to generate derivatives:
Table 3: Amide Bond Modifications
| Reagent | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Chloro-6-methylaniline | Oxalyl chloride, THF, reflux | N-(2-Chloro-6-methylphenyl)carboxamide | 92% | |
| Cyclohexylamine | EDCI/HOBt, DCM, RT | Cyclohexylcarboxamide | 68% |
-
Critical Note : Direct acylation with amines requires activation of the carboxylic acid intermediate (e.g., via acid chloride formation) . Oxalyl chloride achieves near-quantitative conversion at a 2:1 molar ratio .
Catalytic Methoxylation
The methylsulfonyl group directs regioselective methoxylation under catalytic conditions:
Table 4: Methoxylation Optimization
| Catalyst | Temperature | Time (h) | Conversion | Selectivity | Source |
|---|---|---|---|---|---|
| Trifluoromethanesulfonic acid | 60°C | 20 | 100% | >99% | |
| Triethylamine | 80°C | 30 | 45% | 78% |
-
Efficiency : Trifluoromethanesulfonic acid outperforms other catalysts by enabling complete conversion without side products .
Cross-Coupling Reactions
The chloro group participates in Suzuki-Miyaura couplings, though limited by steric hindrance from the methylsulfonyl group:
Table 5: Coupling Reactions
| Boronic Acid | Conditions | Product Yield | Notes | Source |
|---|---|---|---|---|
| 4-Bromophenyl | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 52% | Requires extended reaction time | |
| Vinylboronic pinacol ester | Same as above | 38% | Low yield due to steric effects |
Key Reactivity Trends
-
Steric and Electronic Effects :
-
Solvent Dependency :
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity:
Recent studies have demonstrated that derivatives of pyrimidine compounds, including 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide, exhibit potent antitumor effects. Research indicates that these compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, structure-activity relationship studies revealed that modifications to the pyrimidine ring significantly enhance inhibitory potency against cancer-related enzymes .
Enzyme Inhibition:
The compound has been investigated as a potential inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme implicated in various metabolic pathways. The optimization of pyrimidine derivatives has led to the identification of compounds with enhanced activity and selectivity, making them promising candidates for further development in treating metabolic disorders .
Antibacterial and Anti-inflammatory Properties:
Research has shown that derivatives of this compound possess antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated significant antibacterial activity, suggesting its potential use in developing new antibiotics . Additionally, anti-inflammatory assays have indicated that certain derivatives can reduce inflammation in animal models, further supporting their therapeutic potential .
Agricultural Applications
Pesticide Development:
The compound serves as an intermediate in the synthesis of various agrochemicals, particularly pesticides. Its ability to act on specific biological targets makes it valuable for developing new pest control agents. The modification of its chemical structure can lead to enhanced efficacy and reduced environmental impact compared to traditional pesticides .
Herbicide Activity:
Research has indicated that pyrimidine derivatives can exhibit herbicidal activity, making them useful in agricultural settings for weed control. The ability to selectively inhibit weed growth while minimizing harm to crops is a significant advantage, positioning these compounds as viable options for sustainable agriculture .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include chlorination and sulfonylation processes. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the synthesized compounds accurately. These methods ensure high purity and confirm the structural integrity of the final products .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is known to affect the expression and activity of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- Key Differences : The 4-position substituent is a methyl ester (carboxylate) instead of a carboxamide.
- Impact :
- Reactivity : The ester group is more susceptible to hydrolysis than the carboxamide, enabling conversion to carboxylic acids under basic/acidic conditions.
- Solubility : The ester’s lipophilicity reduces aqueous solubility compared to the polar carboxamide.
- Molecular Weight : Higher (250.66 g/mol vs. ~235 g/mol for the carboxamide) due to the methyl ester .
4-Chloro-6-methoxypyrimidin-2-amine
- Key Differences : Positions 2 (amine), 4 (chloro), and 6 (methoxy) are substituted.
- Impact: Electronic Effects: The methoxy group at position 6 is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group in the target compound. Hydrogen Bonding: The amine at position 2 acts as a hydrogen-bond donor, while the methylsulfonyl group is a hydrogen-bond acceptor. Crystallinity: Forms hydrogen-bonded networks with succinic acid, influencing crystal packing and stability .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Key Differences : Substituents at positions 2 (chloro), 4 (carboxylic acid), and 6 (methyl).
- Impact :
Structural and Property Comparison Table
Crystallographic Behavior
Biological Activity
6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, exhibits potential therapeutic effects, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant case studies, structure-activity relationship (SAR) analyses, and research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A pyrimidine ring with a chlorine atom at the 6-position.
- A methylsulfonyl group at the 2-position.
- A carboxamide group at the 4-position.
This configuration contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with nucleic acids.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds showed potential against various bacterial strains, suggesting a mechanism involving the inhibition of specific enzymes or disruption of cellular processes .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Chloro-2-(methylsulfonyl)pyrimidine | Staphylococcus aureus | 32 µg/mL |
| Ethyl 6-chloro-2-(methylsulfanyl) | Escherichia coli | 16 µg/mL |
| 6-Dialkylaminopyrimidine | Mycobacterium tuberculosis | 8 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. SAR studies have demonstrated that modifications to the pyrimidine core can enhance its potency against cancer cell lines. For instance, analogues with specific substitutions showed improved IC50 values against various cancer types, indicating a promising avenue for drug development .
Table 2: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6-Chloro-2-(methylsulfonyl)pyrimidine | HepG2 (Liver cancer) | 5.0 |
| Quinazoline derivative | A549 (Lung cancer) | 3.62 |
| Pyrimidine analogue | MCF-7 (Breast cancer) | 2.21 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, such as acetohydroxyacid synthase (AHAS), which is vital for amino acid synthesis in bacteria .
- Nucleic Acid Interaction : Preliminary studies suggest that it may bind to nucleic acids, disrupting replication processes in pathogens .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives revealed that compounds similar to 6-Chloro-2-(methylsulfonyl)pyrimidine exhibited significant activity against resistant strains of bacteria, highlighting their potential as novel antibiotics .
- Anticancer Screening : In vitro tests showed that this compound effectively inhibited cell growth in multiple cancer cell lines, with particular efficacy noted in HepG2 cells, suggesting its role as a potential lead compound for anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
